molecular formula C4H10ClN5 B6160780 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride CAS No. 2751620-10-5

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride

Cat. No. B6160780
CAS RN: 2751620-10-5
M. Wt: 163.6
InChI Key:
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Description

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride (TMTEA-HCl) is an important organic compound used in scientific research. It is a member of the tetrazole family, a class of compounds that are widely used in chemical and biochemical studies. TMTEA-HCl is a white crystalline solid with a melting point of 132-134°C. It has a molecular weight of 181.58 and a molecular formula of C4H7N5Cl.

Scientific Research Applications

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as amides, esters, and nitriles. It is also used as a catalyst in various chemical reactions, such as the Knoevenagel condensation, aldol condensation, and Michael addition. In addition, 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is a proton donor, meaning that it can donate a proton to an acceptor molecule. This proton donation is the basis of the catalytic activity of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride in various chemical reactions. In the Knoevenagel condensation, for example, 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride acts as a proton donor to the aldehyde or ketone, resulting in the formation of an enolate intermediate that can then react with an electrophile.
Biochemical and Physiological Effects
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. Studies have found that it can inhibit the activity of enzymes involved in the metabolism of drugs and toxins, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of proteases and have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound and is easily handled and stored. It is also compatible with a wide range of organic solvents and reagents. However, 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride can be toxic and should be handled with caution.

Future Directions

The potential applications of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride are far-reaching and are likely to be explored in future studies. These include further studies into its biochemical and physiological effects, as well as its potential use in the development of new drugs and agrochemicals. Additionally, 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride could be used to develop new catalysts for chemical reactions, as well as new materials for medical applications. Finally, 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride can be synthesized from 5-methyl-1H-tetrazole (MMT) by a two-step process. The first step involves the reaction of MMT with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction yields an ethyl ester of 5-methyl-1H-tetrazole, which is then hydrolyzed to 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride in the presence of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride involves the reaction of 5-methyl-1H-tetrazole with ethylene diamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "5-methyl-1H-tetrazole", "ethylene diamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-methyl-1H-tetrazole is reacted with ethylene diamine in a solvent such as ethanol or water to form 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine.", "Step 2: The resulting amine is then quaternized with hydrochloric acid to form the hydrochloride salt of the final compound, 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride.", "Step 3: The product is then isolated and purified using techniques such as filtration, crystallization, or chromatography." ] }

CAS RN

2751620-10-5

Molecular Formula

C4H10ClN5

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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